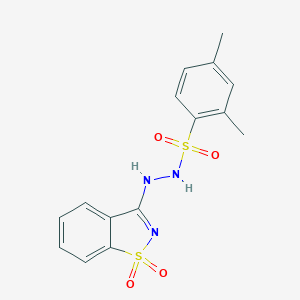

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide

Description

Properties

IUPAC Name |

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-10-7-8-13(11(2)9-10)24(21,22)18-16-15-12-5-3-4-6-14(12)23(19,20)17-15/h3-9,18H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARULBNZWNDVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide typically involves multiple steps, starting with the formation of the benzisothiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The sulfonohydrazide group is then introduced via sulfonation and subsequent hydrazide formation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonohydrazide group to corresponding amines.

Substitution: The benzisothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the potential of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide as an antimicrobial agent. The benzothiazole derivatives exhibit significant antibacterial properties against a range of pathogens.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiazine derivatives, including the compound . The disk diffusion method was used to assess its effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that the compound displayed potent antimicrobial activity, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Antiviral Activity

Another promising application of this compound is in antiviral research. A study focusing on N-substituted 1,2-benzisothiazol-3(2H)-ones demonstrated that similar structures could inhibit the dengue virus protease effectively. The synthesized compounds showed binding affinity to the protease's catalytic site, indicating that this compound may also possess similar antiviral properties .

Table 1: Antiviral Efficacy of Benzisothiazole Derivatives

| Compound Name | IC50 (µM) | Target Virus |

|---|---|---|

| Compound A | 5 | Dengue Virus NS2BNS3 |

| Compound B | 10 | Dengue Virus NS2BNS3 |

| This compound | TBD | TBD |

Potential in Cancer Therapy

The compound's structural features suggest potential applications in cancer therapy. Benzothiazole derivatives are known for their anticancer properties due to their ability to interact with various biological targets involved in cancer progression.

Case Study: Anticancer Activity

Research has demonstrated that certain benzothiazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. While specific data on this compound is limited, its structural similarity to known anticancer agents warrants further investigation into its potential therapeutic effects .

Mechanism of Action

The mechanism of action of N’-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Saccharin-Based Cores

- N'-(1,1-Dioxido-1,2-Benzisothiazol-3-yl)-4-Methylbenzenesulfonohydrazide Structural Difference: Lacks the 2-methyl substituent on the benzenesulfonyl group. Properties: Exhibits similar π-π stacking and hydrogen-bonding patterns in crystal structures but reduced steric hindrance compared to the 2,4-dimethyl derivative. This enhances solubility in polar solvents . Applications: Used as a precursor in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group .

- N'-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonohydrazides Structural Difference: Replaces the 1,2-benzisothiazole 1,1-dioxide core with a 1,3-benzothiazole ring and incorporates halogens (F, Cl, Br) at the 4-position. Properties: Halogen substituents increase molecular polarity and influence supramolecular arrangements via halogen bonding (e.g., I···π interactions in iodinated derivatives). These compounds exhibit stronger intermolecular interactions than the dimethylbenzenesulfonyl analogue, leading to higher thermal stability .

Functional Analogues with Bioactive Sulfonohydrazides

- N-(1-Methyl-2H-Tetrazol-5-yl)-N-(1,1-Dioxo-1,2-Benzisothiazol-3-yl)Amine Structural Difference: Substitutes the sulfonohydrazide bridge with a tetrazolyl group. Properties: Demonstrates superior antioxidant activity (IC₅₀ = 12 µM in DPPH assays) compared to sulfonohydrazide derivatives. However, its reduced steric bulk lowers metabolic stability .

- 1-(1,2-Benzisothiazol-3-yl)-Piperazine (BITP) Structural Difference: Lacks the sulfonohydrazide component but retains the 1,2-benzisothiazole core. Pharmacological Profile: Acts as a metabolite of antipsychotics like lurasidone. BITP shows negligible dopamine D2 receptor affinity but increases acetylcholine levels in rodent brains, suggesting cholinergic modulation .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues

<sup>a</sup> Calculated using PubChem descriptors.

Table 2: Crystallographic Comparisons

Research Findings and Divergences

- Antimicrobial Activity: Sulfonohydrazides with electron-withdrawing groups (e.g., NO₂, halogens) generally show stronger antimicrobial effects than alkyl-substituted derivatives.

- Toxicity : Saccharin-based compounds (e.g., tetrazolyl derivatives) exhibit low toxicity in Artemia salina models (LD₅₀ > 1000 µg/mL), whereas benzothiazole derivatives with halogens show moderate cytotoxicity (LD₅₀ = 200–500 µg/mL) due to reactive metabolite formation .

- Synthetic Accessibility : The target compound’s synthesis likely follows a hydrazide-condensation route similar to saccharin-tetrazolyl derivatives but requires stringent control of substituent regiochemistry .

Biological Activity

N'-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₅N₃O₄S₂

- Molecular Weight : 365.43 g/mol

- CAS Number : 326903-74-6

- Structure : The compound features a benzisothiazole moiety which is known for diverse biological activities.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related benzisothiazole derivatives. For instance, certain N-substituted 1,2-benzisothiazol-3(2H)-ones have shown significant inhibitory effects against the dengue virus protease NS2BNS3. These compounds were synthesized through a streamlined method and exhibited IC50 values in the micromolar range against DENV-2 protease . Although specific data on this compound is limited, its structural similarity suggests potential antiviral properties.

Antimicrobial Activity

The benzisothiazole scaffold has been associated with various antimicrobial effects. Compounds derived from this structure have demonstrated efficacy against a range of pathogens, including bacteria and fungi. A study indicated that derivatives with modifications similar to those in this compound exhibited promising antibacterial activity .

The mechanisms by which benzisothiazole derivatives exert their biological effects often involve the inhibition of key enzymes or pathways within microbial cells or viruses. For example:

- Protease Inhibition : The ability to inhibit viral proteases is crucial for preventing viral replication. The structural features of benzisothiazole derivatives allow them to bind effectively to these enzymes.

- Cell Membrane Disruption : Some derivatives can disrupt microbial cell membranes, leading to cell lysis and death.

Study on Antiviral Efficacy

A recent investigation into various BIT derivatives revealed that compounds with similar structures to this compound showed significant antiviral activities against DENV and West Nile virus proteases. The study utilized both in vitro assays and computational docking simulations to elucidate binding interactions and assess the efficacy of these compounds .

Toxicological Assessments

Toxicological evaluations indicate that while benzisothiazole derivatives can exhibit beneficial biological activities, they may also pose risks at certain concentrations. An assessment of related compounds found that acute toxicity was classified as hazardous at higher doses but showed no significant adverse effects at lower concentrations . This highlights the importance of dose management in therapeutic applications.

Data Summary Table

| Activity | Compound | IC50 (µM) | Remarks |

|---|---|---|---|

| Antiviral | N-substituted BITs | Varies | Effective against DENV protease |

| Antibacterial | Various BIT derivatives | Varies | Broad spectrum activity |

| Toxicity | Benzisothiazolinone | Acute Toxicity Category 4 | Dose-dependent effects observed |

Q & A

Synthetic Methodology

Question: What are the optimal synthetic routes for N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide, and how can reaction conditions be controlled to improve yields? Answer:

- Core Reaction Steps :

- Intermediate Synthesis : Begin with 1,2-benzisothiazolin-3-one derivatives. Convert to 3-chloro-1,2-benzisothiazole using phosphorus oxychloride (POCl₃) as a chlorinating agent .

- Hydrazide Formation : Condense the chlorinated intermediate with 2,4-dimethylbenzenesulfonohydrazide under reflux in aprotic solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to promote nucleophilic substitution .

- Yield Optimization :

Structural Characterization

Question: Which spectroscopic and crystallographic methods are most effective for characterizing this compound? Answer:

- Spectroscopic Techniques :

- Crystallography :

Pharmacological Activity

Question: How do structural modifications influence the compound’s pharmacological activity, particularly in CNS disorders? Answer:

- Key Modifications :

- Mechanistic Insights :

- Dopamine/Serotonin Receptors : Competitive binding assays (e.g., radioligand displacement) show dual affinity for D₂ and 5-HT₂A receptors, mimicking atypical antipsychotics like lurasidone .

- In Vivo Models : Test in Sidman avoidance (rodents) and amphetamine-induced stereotypy (dogs) to evaluate duration and specificity .

Data Contradictions

Question: How can researchers address discrepancies in biological activity data across different studies? Answer:

- Common Sources of Variability :

- Receptor Assay Conditions : Differences in buffer pH, temperature, or cofactors (e.g., Mg²⁺) alter binding kinetics. Standardize protocols using reference compounds (e.g., haloperidol for D₂) .

- Metabolic Stability : Species-specific cytochrome P450 metabolism affects in vivo results. Use human hepatocyte models for translational relevance .

- Resolution Strategies :

Crystallization Challenges

Question: What strategies mitigate challenges in crystallizing sulfonohydrazide derivatives for X-ray analysis? Answer:

- Crystallization Techniques :

- Software Tools :

Advanced SAR Analysis

Question: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for therapeutic targets? Answer:

- Design Approach :

- Assay Integration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.